molecular formula C17H18FNO2 B5687188 N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5687188
M. Wt: 287.33 g/mol
InChI Key: SDHXKIJCKRUULU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating obesity and related metabolic disorders.

Mechanism of Action

N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a demethylase enzyme that catalyzes the demethylation of N6-methyladenosine (m6A) in RNA, which plays a critical role in regulating mRNA stability and translation. N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide inhibits N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide activity by binding to the active site of the enzyme, which prevents the demethylation of m6A in RNA. This results in the upregulation of genes involved in energy metabolism and the downregulation of genes involved in adipogenesis, leading to reduced adiposity and improved metabolic health.
Biochemical and Physiological Effects:
Preclinical studies have shown that N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide treatment reduces body weight, fat mass, and adipocyte size in diet-induced obese mice. It also improves glucose tolerance, insulin sensitivity, and lipid metabolism, as evidenced by decreased fasting glucose, insulin, triglycerides, and cholesterol levels. These effects are attributed to the activation of brown adipose tissue and the browning of white adipose tissue, which increases energy expenditure and thermogenesis.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several advantages for lab experiments, including its specificity and potency as an N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide inhibitor, its oral bioavailability, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its short half-life and potential off-target effects on other demethylase enzymes.

Future Directions

There are several future directions for research related to N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, including:
1. Clinical trials to evaluate its safety and efficacy in treating obesity and related metabolic disorders in humans.
2. Development of more potent and selective N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide inhibition in other diseases, such as cancer and neurodegenerative disorders.
4. Elucidation of the molecular mechanisms underlying the effects of N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide inhibition on energy metabolism and adipogenesis.
5. Identification of biomarkers for predicting response to N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide inhibition and monitoring treatment efficacy.
In conclusion, N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a promising compound for the treatment of obesity and related metabolic disorders. Its inhibition of N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide activity leads to beneficial effects on energy metabolism and adipogenesis, making it a potential therapeutic target for these conditions. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3,6-trimethylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2,3,6-trimethylphenoxy)acetyl chloride. The resulting compound is then reacted with 2-fluoroaniline to produce N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been extensively studied for its potential in treating obesity and related metabolic disorders. It functions as an inhibitor of the fat mass and obesity-associated protein (N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide), which plays a crucial role in regulating energy homeostasis. N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide inhibition has been shown to reduce food intake, increase energy expenditure, and improve glucose and lipid metabolism in preclinical studies.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-8-9-12(2)17(13(11)3)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHXKIJCKRUULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

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